Hydrogen-Bond Donor Capacity vs. 3-Benzazepines
The target compound's 2-benzazepine core contains one hydrogen bond donor (HBD) at the endocyclic secondary amine, yielding HBD = 1, compared to HBD = 1–3 for clinically relevant 3-benzazepines that often bear hydroxyl substituents on the benzene ring [1]. For example, fenoldopam (a 3-benzazepine) has HBD = 4 due to its catechol and phenol groups, while SCH23390 has HBD = 1 but with a distinct substitution pattern [2]. Lower HBD count correlates with improved passive CNS permeability in multiparameter optimization scores, positioning the 2-benzazepine core as a differentiated scaffold for CNS targets requiring reduced hydrogen bonding [3].
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | HBD = 1 |
| Comparator Or Baseline | Fenoldopam HBD = 4; SCH23390 HBD = 1; Lorcaserin HBD = 0 |
| Quantified Difference | ΔHBD = -3 vs. fenoldopam; ΔHBD = 0 vs. SCH23390 but with divergent scaffold (2-benzazepine vs. 3-benzazepine) |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07) [1] |
Why This Matters
HBD count is a critical parameter in CNS drug design — each additional HBD can reduce brain penetration by approximately one log-unit in permeability assays — making the 2-benzazepine scaffold with its inherently lower HBD capacity a strategically distinct starting point relative to hydroxylated 3-benzazepine pharmacophores.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 71378216, 7-(2,5-Dimethyl-1H-pyrrol-1-yl)-2,3,4,5-tetrahydro-1H-2-benzazepine. https://pubchem.ncbi.nlm.nih.gov/compound/648876-22-6 (accessed Apr 30, 2026). View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 3341 (Fenoldopam) and CID 5018 (SCH23390). https://pubchem.ncbi.nlm.nih.gov (accessed Apr 30, 2026). View Source
- [3] Wager, T. T.; Hou, X.; Verhoest, P. R.; Villalobos, A. ACS Chem. Neurosci. 2010, 1 (6), 435–449. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach. View Source
